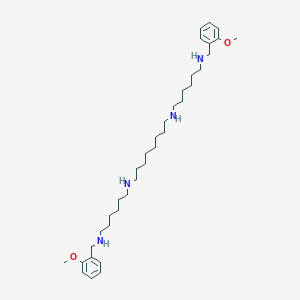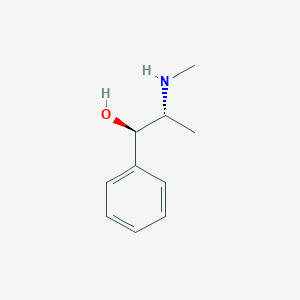
6-Hydroxyethyl sorbitol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Hydroxyethyl sorbitol (HES) is a sugar alcohol that is commonly used as a stabilizer and emulsifier in the food and pharmaceutical industries. It is a derivative of sorbitol, which is a natural sugar alcohol found in fruits and berries. HES has gained attention in recent years due to its potential applications in scientific research, particularly in the field of biomedicine.
Applications De Recherche Scientifique
6-Hydroxyethyl sorbitol has been used in a variety of scientific research applications due to its unique properties. One of the most promising areas of research is in the field of biomedicine, where 6-Hydroxyethyl sorbitol has been shown to have potential applications in drug delivery, tissue engineering, and regenerative medicine. 6-Hydroxyethyl sorbitol can be used as a carrier for drugs, proteins, and other biomolecules, allowing for targeted delivery to specific tissues or cells. It can also be used as a scaffold material for tissue engineering, providing a three-dimensional structure for cells to grow and differentiate.
Mécanisme D'action
The mechanism of action of 6-Hydroxyethyl sorbitol is not fully understood, but it is believed to be related to its ability to interact with cell membranes and proteins. 6-Hydroxyethyl sorbitol has been shown to increase the permeability of cell membranes, allowing for the uptake of drugs and other molecules. It has also been shown to interact with proteins, altering their conformation and activity.
Effets Biochimiques Et Physiologiques
6-Hydroxyethyl sorbitol has been shown to have a number of biochemical and physiological effects, including anti-inflammatory and antioxidant properties. It has been shown to reduce the production of reactive oxygen species (ROS) and to increase the activity of antioxidant enzymes. 6-Hydroxyethyl sorbitol has also been shown to reduce the production of pro-inflammatory cytokines, suggesting that it may have potential applications in the treatment of inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
6-Hydroxyethyl sorbitol has a number of advantages for lab experiments, including its solubility in water and its ability to act as a carrier for drugs and other biomolecules. It is also relatively inexpensive and easy to synthesize on a large scale. However, 6-Hydroxyethyl sorbitol has some limitations, including its potential toxicity at high concentrations and its limited stability under certain conditions.
Orientations Futures
There are a number of future directions for research on 6-Hydroxyethyl sorbitol, including its potential applications in drug delivery, tissue engineering, and regenerative medicine. Further studies are needed to fully understand the mechanism of action of 6-Hydroxyethyl sorbitol and to determine its optimal concentrations and conditions for use. Additionally, research is needed to explore the potential toxicity of 6-Hydroxyethyl sorbitol and to develop methods for improving its stability under different conditions.
Méthodes De Synthèse
6-Hydroxyethyl sorbitol can be synthesized through the reaction of sorbitol with ethylene oxide in the presence of an alkaline catalyst. The resulting product is a white, crystalline powder that is soluble in water and has a sweet taste. The synthesis of 6-Hydroxyethyl sorbitol is a relatively simple process that can be carried out on a large scale, making it an attractive option for industrial applications.
Propriétés
Numéro CAS |
110204-68-7 |
|---|---|
Nom du produit |
6-Hydroxyethyl sorbitol |
Formule moléculaire |
C8H18O7 |
Poids moléculaire |
226.22 g/mol |
Nom IUPAC |
(2R,3R,4R,5S)-6-(2-hydroxyethoxy)hexane-1,2,3,4,5-pentol |
InChI |
InChI=1S/C8H18O7/c9-1-2-15-4-6(12)8(14)7(13)5(11)3-10/h5-14H,1-4H2/t5-,6+,7-,8-/m1/s1 |
Clé InChI |
XVGMUUXDFMGIMI-ULAWRXDQSA-N |
SMILES isomérique |
C(COC[C@@H]([C@H]([C@@H]([C@@H](CO)O)O)O)O)O |
SMILES |
C(COCC(C(C(C(CO)O)O)O)O)O |
SMILES canonique |
C(COCC(C(C(C(CO)O)O)O)O)O |
Synonymes |
HYDROXYETHYL SORBITOL |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




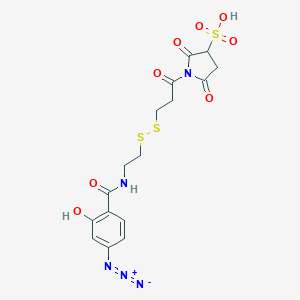
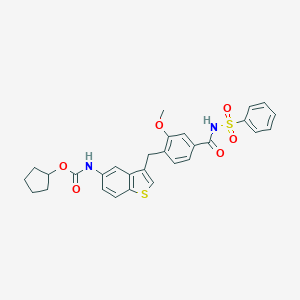
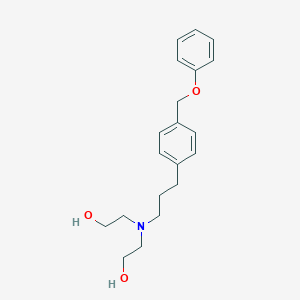
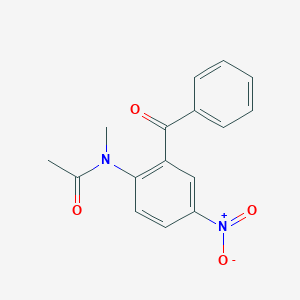
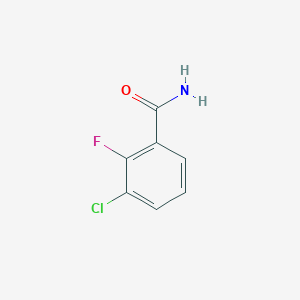
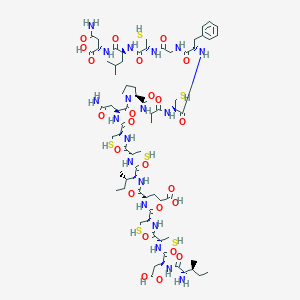
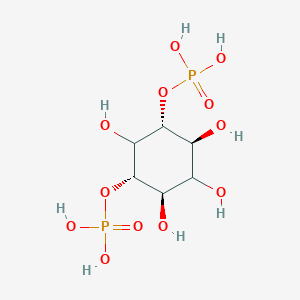
![7-Fluoro-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B34776.png)
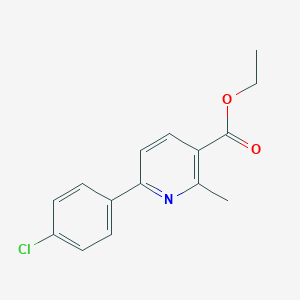
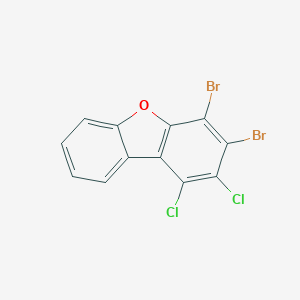
![4-[4-(3,4-Dihydroxyphenyl)butyl]benzene-1,2-diol](/img/structure/B34781.png)
